Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound (CAS: 294197-69-6) is a tetrahydropyrimidine derivative featuring a 6-bromobenzo[d][1,3]dioxol-5-yl substituent at position 4 and an isopropyl ester group at position 5 of the pyrimidine ring. Its IUPAC name is propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and it is identified by multiple identifiers, including AKOS022065703 and SR-01000393588-1 . The brominated benzodioxole moiety introduces steric bulk and electron-withdrawing characteristics, while the isopropyl ester enhances lipophilicity compared to smaller esters like ethyl or methyl.
Properties
IUPAC Name |
propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O5/c1-7(2)24-15(20)13-8(3)18-16(21)19-14(13)9-4-11-12(5-10(9)17)23-6-22-11/h4-5,7,14H,6H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBJJPFPDGOBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2Br)OCO3)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. The bromination of the benzo[d][1,3]dioxole ring is a crucial step, followed by the formation of the tetrahydropyrimidine ring. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the bromine atom and the tetrahydropyrimidine ring makes it a versatile substrate for different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may serve as probes or inhibitors in biological studies, helping to elucidate various biochemical pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.
Industry: The compound's unique properties make it suitable for use in material science and other industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
Below is a comparative analysis of key analogs:
Key Observations:
Hydroxyl (Compound 12, ) and methoxy () groups on phenyl rings may influence solubility and hydrogen-bonding interactions. Isopropyl vs. Ethyl Esters: The isopropyl ester in the main compound increases lipophilicity, which may improve membrane permeability compared to ethyl esters (e.g., ).
Synthetic Pathways :
- Bromination strategies (e.g., bromine in acetic acid, ) are critical for introducing halogenated substituents. The main compound’s benzodioxole bromination likely follows similar protocols.
- Esterification steps vary; for example, ethyl esters are more commonly reported due to simpler synthesis, whereas isopropyl esters require tailored protocols .
Physicochemical and Electronic Properties
- Lipophilicity : The isopropyl ester (logP ~3.5 estimated) in the main compound is more lipophilic than ethyl analogs (logP ~2.8), affecting pharmacokinetic properties .
- Electron-Withdrawing Effects: The bromine and benzodioxole group in the main compound may stabilize the enolic 2-oxo tautomer, influencing reactivity and intermolecular interactions .
Biological Activity
Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 294197-69-6) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 397.22 g/mol. It features a tetrahydropyrimidine core with a brominated benzodioxole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H17BrN2O5 |
| Molecular Weight | 397.22 g/mol |
| CAS Number | 294197-69-6 |
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and angiogenesis .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for antimicrobial properties. In vitro studies suggest that certain derivatives possess broad-spectrum antibacterial and antifungal activities. For example, related compounds were tested against strains like Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at low concentrations .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes linked to disease processes. For instance, it may interact with thioredoxin reductase (TrxR), an important target in cancer therapy due to its role in redox regulation and cellular proliferation .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the brominated benzodioxole moiety or the tetrahydropyrimidine core can significantly influence the compound's potency and selectivity against various biological targets.
Key Findings from SAR Studies
- Bromination Effects : The presence of bromine enhances lipophilicity and may improve binding affinity to target proteins.
- Core Modifications : Alterations in the tetrahydropyrimidine structure can lead to variations in anticancer efficacy and enzyme inhibition profiles.
- Functional Group Variations : The introduction of different functional groups at specific positions has been shown to modulate biological activity significantly.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antitumor Efficacy : A study evaluated the anticancer activity of various tetrahydropyrimidine derivatives against human cancer cell lines (e.g., Mia PaCa-2 and PANC-1). Results indicated that modifications to the benzodioxole moiety enhanced cytotoxicity compared to unmodified compounds .
- Antimicrobial Screening : In another investigation, derivatives were screened for antimicrobial activity using disk diffusion methods against common pathogens. Compounds exhibiting potent activity were identified as promising candidates for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
